N-(4,6-dimethylpyrimidin-2-yl)-N'-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indole-1-carboximidamide
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-N’-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indole-1-carboximidamide is a complex organic compound that belongs to the class of sulfonyl-indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indole-1-carboximidamide typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylpyrimidine, 4-methylbenzenesulfonyl chloride, and 2,3-dihydro-1H-indole-1-carboximidamide. The reaction conditions may involve the use of organic solvents, catalysts, and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N’-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indole-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indole-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-N’-[(4-methylphenyl)sulfonyl]-1H-indole-1-carboximidamide
- N-(4,6-dimethylpyrimidin-2-yl)-N’-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indole-1-carboxamide
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-N’-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indole-1-carboximidamide is unique due to its specific structural features, such as the presence of both pyrimidine and indole moieties, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)sulfonyl-2,3-dihydroindole-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-15-8-10-19(11-9-15)30(28,29)26-22(25-21-23-16(2)14-17(3)24-21)27-13-12-18-6-4-5-7-20(18)27/h4-11,14H,12-13H2,1-3H3,(H,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDQJIHWOUHCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=NC(=CC(=N2)C)C)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/NC2=NC(=CC(=N2)C)C)\N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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